3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID
Overview
Description
3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a tert-butylphenyl group and a dimethoxybenzoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the tert-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the dimethoxybenzoyl group: This step may involve the acylation of the intermediate with 2,4-dimethoxybenzoyl chloride under basic conditions.
Formation of the propanoic acid backbone: This can be done through a series of reactions, such as the addition of a propanoic acid derivative to the intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential biological activity, such as anti-inflammatory or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential as therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets like enzymes or receptors, modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-butylphenyl)-3-[(2,4-dimethoxybenzoyl)amino]butanoic acid
- 3-(4-tert-butylphenyl)-3-[(2,4-dimethoxybenzoyl)amino]pentanoic acid
Uniqueness
The uniqueness of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID lies in its specific structural features, such as the combination of tert-butylphenyl and dimethoxybenzoyl groups, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(2,4-dimethoxybenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)15-8-6-14(7-9-15)18(13-20(24)25)23-21(26)17-11-10-16(27-4)12-19(17)28-5/h6-12,18H,13H2,1-5H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUVIGKQZFZMDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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